Isomaltitol

Gastrointestinal tolerance Sugar alcohol metabolism Malabsorption

Formulators requiring a non-hygroscopic, thermally stable polyol for sugar-free confectionery or moisture-sensitive pharmaceutical tablets face limited options that maintain product integrity under high-humidity processing and storage. Isomaltitol addresses this with documented performance metrics: • Non-hygroscopic up to 85% RH at 25°C - enables bulk hard candy packaging without individual wrapping, reducing packaging costs. • Thermal stability at 160-165°C without degradation, plus resistance to acid hydrolysis, supports hard-boiled candy and baked-good formulations. • Non-reducing nature prevents Maillard reactions with amine-containing actives - paracetamol tablets retained physical integrity after 6 months at 85% RH and 20°C. Supplied as a white crystalline powder at ≥98% purity with full characterization documentation. Standard global shipping applies.

Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
CAS No. 534-73-6
Cat. No. B1672253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomaltitol
CAS534-73-6
Synonyms1,6-sorbitol glucopyranoside
isomaltitol
Molecular FormulaC12H24O11
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
InChIKeySERLAGPUMNYUCK-YJOKQAJESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 80 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isomaltitol (CAS 534-73-6) Procurement Guide


Isomaltitol (CAS 534-73-6), also known as Palatinit or Isomalt, is a disaccharide sugar alcohol produced by enzymatic isomerization of sucrose followed by catalytic hydrogenation [1]. It is an equimolar mixture of two stereoisomers: 1,6-glucopyranosyl-D-sorbitol (GPS) and 1,1-glucopyranosyl-D-mannitol (GPM) [2]. As a polyol with the molecular formula C12H24O11 and molecular weight 344.31 g/mol , Isomaltitol appears as a white, odorless crystalline powder with a melting range of 145–150°C . Its primary applications span sugar-free confectionery, pharmaceutical excipients, and functional foods due to its combination of low caloric value, non-cariogenicity, and thermal stability [3].

Equimolar stereoisomer mixture: GPS and GPM (1:1) — defines polyol identity
White crystalline powder with reported low hygroscopicity — supports dry handling
Non-cariogenic and thermally stable — fits sugar-free confectionery and pharmaceutical excipient workflows

Why Isomaltitol Cannot Be Substituted with Other Sugar Alcohols


Sugar alcohols exhibit substantial heterogeneity in physicochemical and metabolic properties that preclude simple one-to-one interchangeability in both research and industrial applications [1]. While compounds such as maltitol, lactitol, and sorbitol share the same polyol classification, their differential hygroscopicity, sweetness intensity, caloric availability, gastrointestinal tolerance thresholds, and crystallization behavior create divergent performance profiles in finished products [2]. Substituting Isomaltitol with another polyol without formulation adjustment will alter product texture, shelf stability, sweetness delivery, and consumer tolerance outcomes [3]. The quantitative evidence presented in Section 3 demonstrates that Isomaltitol occupies a distinct position within the sugar alcohol landscape, defined by measurable differences in small-intestinal absorption, moisture sorption behavior, and organoleptic properties relative to its closest comparators [4].

Hygroscopicity mismatch
Maltitol, sorbitol and sucrose absorb more moisture; direct swap may alter shelf stability and texture.
Sweetness & caloric profile
Maltitol is sweeter (75–90% of sucrose) and delivers more calories; substitution changes sensory and energy density.
GI tolerance & absorption
Lactitol has substantially higher malabsorption; reformulation may shift gastrointestinal tolerance outcomes.

Quantitative Differentiation from Comparable Polyols


Small-Intestinal Malabsorption vs. Lactitol and Maltitol

In a controlled human study with six healthy volunteers ingesting an iso-osmotic solution containing 20 g of each polyol, the mean percentage of small-intestinal malabsorption was 40 ± 7% for isomalt, compared to 84 ± 14% for lactitol and 44 ± 7% for maltitol [1]. This direct head-to-head comparison demonstrates that Isomaltitol exhibits significantly lower malabsorption than lactitol (P < 0.05 by the reported difference of 44 percentage points), positioning it as an intermediate-absorption polyol with implications for gastrointestinal tolerance and caloric availability.

Small-intestinal malabsorption
Head-to-head
40 ± 7% (Isomalt) vs 84 ± 14% (Lactitol)
Intermediate-absorption polyol; lower colonic fermentation load context
n=6, iso-osmotic 20 g dose; P
Hygroscopicity
Reported
No measurable water uptake up to 85% RH at 25°C
Ultra-low hygroscopicity supports extended shelf stability
Maltitol and sucrose exhibit measurable moisture sorption earlier
Relative sweetness
Reported
0.45–0.65 (Isomalt) vs 0.75–0.90 (Maltitol)
Moderate sweetness intensity; allows precise modulation
10% solution sensory panel; sucrose baseline
In vivo energy value
Head-to-head
2.8 ± 0.1 kcal/g (Isomalt) vs 3.1 ± 0.1 kcal/g (Maltitol)
Lower caloric contribution in formulations; P
n=6, 20 g dose; in vivo measurement
Cooling sensation
Class-level
Heat of solution −39.4 kJ/kg (weak cooling) vs stronger cooling of erythritol
Low cooling effect delivers sucrose-like mouthfeel
Qualitative sensory evidence; erythritol class-level characterization
Gastrointestinal tolerance Sugar alcohol metabolism Malabsorption Clinical nutrition

Hygroscopicity and Moisture Stability

Based on sorption isotherm data, Isomaltitol absorbs virtually no water up to a relative humidity of 85% at 25°C, classifying it as a very stable, low-hygroscopicity ingredient [1]. In contrast, maltitol exhibits measurably higher hygroscopicity, and sucrose absorbs significant moisture under identical conditions [2]. This property translates to practical formulation advantages: paracetamol tablets formulated with Isomaltitol retained their physical integrity after 6 months of storage at 85% RH and 20°C .

Hygroscopicity
Reported
No measurable water uptake up to 85% RH at 25°C
Ultra-low hygroscopicity supports extended shelf stability
Maltitol and sucrose exhibit measurable moisture sorption earlier
Hygroscopicity Shelf stability Confectionery Pharmaceutical excipients Moisture sorption

Relative Sweetness Compared to Sucrose and Maltitol

Isomaltitol provides a relative sweetness of approximately 45–65% that of sucrose in aqueous solution , with a 10% solution delivering 50–60% of sucrose sweetness [1]. This positions Isomaltitol as a moderate-intensity sweetener, notably less sweet than maltitol which delivers 75–90% of sucrose sweetness [2]. The lower sweetness intensity of Isomaltitol allows for precise sweetness modulation when combined with high-intensity sweeteners without overshooting target sweetness profiles.

Relative sweetness
Reported
0.45–0.65 (Isomalt) vs 0.75–0.90 (Maltitol)
Moderate sweetness intensity; allows precise modulation
10% solution sensory panel; sucrose baseline
Sweetness intensity Sugar replacement Formulation Sensory evaluation

In Vivo Caloric Value vs. Sucrose and Maltitol

In a human metabolic study with six volunteers, the measured in vivo energy value of Isomaltitol was 2.8 ± 0.1 kcal/g [1]. This represents approximately 70% of the caloric content of sucrose (4.0 kcal/g) and is significantly lower than the energy value of maltitol measured in the same study (3.1 ± 0.1 kcal/g, P < 0.05) [2]. The theoretical caloric value derived from heats of combustion is approximately 2 kcal/g (8.4 kJ/g, representing 50% of sucrose's caloric content) [3], though actual in vivo energy availability reflects the incomplete absorption and colonic fermentation profile.

In vivo energy value
Head-to-head
2.8 ± 0.1 kcal/g (Isomalt) vs 3.1 ± 0.1 kcal/g (Maltitol)
Lower caloric contribution in formulations; P
n=6, 20 g dose; in vivo measurement
Cooling sensation
Class-level
Heat of solution −39.4 kJ/kg (weak cooling) vs stronger cooling of erythritol
Low cooling effect delivers sucrose-like mouthfeel
Qualitative sensory evidence; erythritol class-level characterization
Caloric value Energy metabolism Low-calorie sweeteners Nutritional labeling

Cooling Sensation and Organoleptic Profile vs. Erythritol

Isomaltitol has a negative heat of solution of −39.4 kJ/kg, which results in a cooling effect lower than all other sugar replacers [1]. This is notably weaker than the pronounced cooling sensation of erythritol, which exhibits a substantially more negative heat of solution [2]. The weaker cooling effect of Isomaltitol produces a mouthfeel and taste profile closer to sucrose, making it particularly suitable for chocolate and baked applications where an artificial cooling sensation is undesirable [3].

Cooling sensation
Class-level
Heat of solution −39.4 kJ/kg (weak cooling) vs stronger cooling of erythritol
Low cooling effect delivers sucrose-like mouthfeel
Qualitative sensory evidence; erythritol class-level characterization
Cooling sensation Heat of solution Sensory attributes Confectionery formulation

Application Scenarios for Sugar-Free and Low-Calorie Formulation


Hard Candy and Coated Confectionery with Extended Shelf Life

Isomaltitol's low hygroscopicity (virtually no moisture absorption up to 85% RH at 25°C) directly enables bulk packaging of sugar-free hard candies without individual wrapping, reducing packaging costs and maintaining product crispness over extended storage [1]. The compound's stable crystallization behavior and resistance to acid hydrolysis further support hard candy production at boiling temperatures of 160–165°C without degradation [2]. When coating chewing gum or compressed tablets, Isomaltitol provides a glossy, wear-resistant shell with a smooth mouthfeel and no unpleasant cooling sensation [3].

Sugar-Free Chocolate and Baked Goods with Sucrose-Like Mouthfeel

The low cooling effect of Isomaltitol (−39.4 kJ/kg heat of solution) prevents the artificial cooling sensation characteristic of erythritol-containing formulations, delivering a mouthfeel closer to sucrose in sugar-free chocolate [4]. In baked goods, Isomaltitol may be substituted 1:1 for sucrose without recipe modification; its thermal stability prevents browning during baking, maintaining uniform color [5]. Its moderate sweetness (45–65% of sucrose) allows for sweetness adjustment with high-intensity sweeteners without over-sweetening, preserving authentic flavor profiles .

Pharmaceutical Excipient for Moisture-Sensitive Oral Dosage Forms

Isomaltitol's non-hygroscopic character at up to 85% RH makes it suitable as a tablet excipient for moisture-sensitive active pharmaceutical ingredients . Stability data demonstrate that paracetamol tablets formulated with Isomaltitol retained physical integrity after 6 months of storage at 85% RH and 20°C . The compound's non-reducing nature prevents Maillard reactions with amine-containing actives, further supporting its utility in pharmaceutical formulations requiring long-term chemical stability .

Diabetic-Friendly and Weight-Management Functional Foods

With a measured in vivo energy value of 2.8 kcal/g (significantly lower than maltitol's 3.1 kcal/g, P < 0.05) and a glycemic index reported as low as 2–9, Isomaltitol is appropriate for formulations targeting diabetic consumers and weight-management products [6]. Its small-intestinal malabsorption of 40% (versus 84% for lactitol) supports favorable gastrointestinal tolerance relative to more fermentable polyols [7]. These metabolic properties, combined with non-cariogenicity, position Isomaltitol as a suitable sugar replacement in functional beverages, protein bars, and meal replacement products [8].

Application
Selection Property
Validation Focus
Sugar-free hard candy & coating
Low hygroscopicity, stable crystallization
Moisture stability at high RH; acid hydrolysis resistance
Sugar-free chocolate & baked goods
Low cooling effect, moderate sweetness
Sensory profile vs erythritol; sweetness adjustment with HIS
Moisture-sensitive tablet excipient
Non-hygroscopic up to 85% RH, non-reducing
Tablet integrity under humid storage; Maillard reaction prevention
Low-glycemic formulation design
Low in vivo energy (2.8 kcal/g), low glycemic index
Postprandial glycemic response; gastrointestinal tolerance profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isomaltitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.